6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one
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Overview
Description
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadienone and is known for its unique structural properties, which include a hydroxyl group and three methyl groups attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the oxidation of β-isophorone using molecular oxygen. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and controlled reaction environments to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the hydroxyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant activity.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s reactivity is influenced by its structural features, which allow it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another related compound with different functional groups and structural arrangement.
Uniqueness
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
65810-46-0 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-7(2)8(10)9(3,11)5-6/h4-5,11H,1-3H3 |
InChI Key |
OHYSLWZTCFGDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(C1=O)(C)O)C |
Origin of Product |
United States |
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